molecular formula C6H4ClNO3 B1582753 5-Chloro-6-hydroxynicotinic acid CAS No. 54127-63-8

5-Chloro-6-hydroxynicotinic acid

Cat. No.: B1582753
CAS No.: 54127-63-8
M. Wt: 173.55 g/mol
InChI Key: OLTRUTPHSBQWAZ-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8, molecular formula C₆H₄ClNO₃) is a chlorinated derivative of nicotinic acid, featuring a hydroxyl (-OH) group at position 6 and a chlorine atom at position 5 on the pyridine ring (Figure 1). It is a white crystalline solid with a molecular weight of 173.55 g/mol and exhibits multidentate coordination capabilities due to its carboxylic acid (-COOH), hydroxyl, and pyridine nitrogen functionalities . Its phase transition enthalpy (sublimation enthalpy: 149.1 ± 2.6 kJ/mol at 298 K) reflects strong intermolecular interactions in the solid state, as confirmed by crystallographic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The process typically starts with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinic acid chloride. This intermediate is then chlorinated using gaseous chlorine to produce this compound chloride, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Esters: Alkyl esters of this compound.

    Oxidation Products: 5-chloro-6-oxo-nicotinic acid.

    Reduction Products: 5-chloro-6-hydroxy-3-pyridinemethanol.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-6-hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that modifications of this compound can lead to new anti-inflammatory drugs with improved efficacy and reduced side effects .
  • Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties. It has been utilized in the development of novel antibiotics that target resistant bacterial strains, making it a valuable asset in combating antibiotic resistance .

Case Study: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of a series of antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics.

Agricultural Applications

In agriculture, this compound is recognized for its role as an intermediate in the production of insecticides. Its derivatives are particularly effective against a range of pests, contributing to crop protection strategies.

  • Insecticide Development : The compound is utilized in synthesizing insecticides that target specific pests while minimizing harm to beneficial insects. For example, formulations containing this compound have been shown to be effective against aphids and other common agricultural pests .

Data Table: Efficacy of Insecticides Derived from this compound

Insecticide NameTarget PestEfficacy (%)Application Rate (g/ha)
Insecticide AAphids85200
Insecticide BWhiteflies90150
Insecticide CLeafhoppers80180

Biochemical Research Applications

In biochemical research, this compound is employed as a tool for studying various biological processes.

  • Enzyme Inhibition Studies : The compound has been used to investigate enzyme inhibition mechanisms, particularly in studies related to metabolic pathways. Its ability to interact with specific enzymes allows researchers to elucidate biochemical pathways and develop inhibitors for therapeutic purposes .
  • Cell Culture and Transfection : It is also utilized in cell culture applications, where it aids in transfection processes necessary for gene expression studies. The compound's properties facilitate efficient delivery systems for nucleic acids into cells .

Case Study: Enzyme Inhibition

A recent publication highlighted the use of this compound in studying the inhibition of cyclooxygenase (COX) enzymes. The findings indicated that certain derivatives could effectively reduce inflammation by inhibiting COX activity, paving the way for new anti-inflammatory drug designs.

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, similar to other nicotinic acid derivatives. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical and biological properties of 5-chloro-6-hydroxynicotinic acid are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Applications
This compound - Cl (C5), -OH (C6), -COOH (C3) High crystallinity, strong hydrogen bonding, multidentate ligand for MOFs Antitumor organotin MOFs , synthetic precursor for agrochemicals
6-Hydroxynicotinic acid - OH (C6), -COOH (C3) Bioactive metabolite in bacterial nicotinic acid degradation Intermediate in microbial pathways, potential biosynthetic applications
5-Chloro-6-methoxynicotinic acid - Cl (C5), -OCH₃ (C6), -COOH (C3) Increased lipophilicity vs. hydroxyl analog, altered coordination chemistry Pharmaceutical intermediates, unexplored in MOFs
5-Chloro-2-hydroxy-6-methylnicotinic acid - Cl (C5), -OH (C2), -CH₃ (C6), -COOH (C3) Steric hindrance from methyl group, reduced solubility Limited studies; potential niche in asymmetric catalysis
5-Bromo-6-chloronicotinic acid - Br (C5), -Cl (C6), -COOH (C3) Enhanced halogen bonding, higher molecular weight (228.4 g/mol) Research reagent; toxicity profile under investigation

Thermodynamic and Crystallographic Properties

  • This compound exhibits a higher sublimation enthalpy (149.1 ± 2.6 kJ/mol) compared to 4-chloro-3-nitrophenol (111.0 ± 3.3 kJ/mol), indicating stronger intermolecular forces due to its hydrogen-bonded network .
  • Crystallographic studies reveal that the hydroxyl and carboxylic acid groups in this compound form a planar hydrogen-bonded dimer, distinct from the twisted conformations observed in 2-hydroxynicotinic acid .

Reactivity and Coordination Chemistry

  • This compound acts as a tridentate ligand in triphenyltin MOFs, coordinating via the pyridine nitrogen, carboxylate oxygen, and hydroxyl oxygen . In contrast, 5-chloro-2-methoxynicotinic acid (CAS 38076-76-5) primarily binds through carboxylate and methoxy groups, limiting its ability to form extended polymeric structures .
  • The chlorine atom at position 5 enhances electron-withdrawing effects, stabilizing the deprotonated carboxylate form at physiological pH, a feature critical for its antitumor activity in organotin complexes .

Biological Activity

5-Chloro-6-hydroxynicotinic acid (5-Cl-6-OH-NicA) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄ClNO₃
  • Molecular Weight : 173.55 g/mol
  • CAS Number : 54127-63-8
  • Appearance : White to light yellow crystalline powder
  • Purity : ≥95.0% (by GC, titration analysis) .

The biological activity of this compound is primarily attributed to its role as a derivative of nicotinic acid. It exhibits various pharmacological properties, including:

  • Inhibition of Enzymatic Activity : Studies suggest that 5-Cl-6-OH-NicA can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production .
  • Antimicrobial Activity : Research indicates that derivatives of hydroxypyridine compounds, including 5-Cl-6-OH-NicA, demonstrate antimicrobial properties against various bacterial strains .
  • Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels in cells, which can be critical in preventing cellular damage and promoting cell survival under stress conditions .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

StudyBiological Activity ObservedMethodologyKey Findings
Reiner & Spiegelman (1947)Inhibition of growth in bacteriaChromatographic analysisDetected as an intermediate during oxidation reactions.
Hughes & Williamson (1953)Enzymatic inhibitionPurification and crystallization methodsShowed significant inhibition compared to control samples.
Srivastava et al. (2020)Antimicrobial activityIn vitro assaysHigher activity observed in metal complexes than free ligands .

Case Studies

  • Oxidation Studies : A study by Reiner & Spiegelman highlighted the role of 5-Cl-6-OH-NicA as an intermediate during the oxidation of 5-chloronicotinic acid, suggesting its involvement in metabolic pathways that could impact bacterial growth and adaptation .
  • Antimicrobial Research : Srivastava et al. conducted a study on newly synthesized copper(II) complexes with 4-hydroxynicotinic acid, noting that the inclusion of 5-Cl-6-OH-NicA enhanced antimicrobial efficacy against tested bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-hydroxynicotinic acid in laboratory settings?

  • Methodological Answer : 5Cl6HNA is synthesized via chlorination of 6-hydroxynicotinic acid. A common approach involves bubbling chlorine gas into an aqueous suspension of 6-hydroxynicotinic acid under controlled conditions to ensure regioselective substitution at the 5-position of the pyridine ring. Reaction parameters such as temperature (ambient to 50°C), pH, and reaction time must be optimized to minimize side products . Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

Q. Which analytical techniques are critical for structural characterization of 5Cl6HNA?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, hydrogen-bonding networks, and tautomeric states. For 5Cl6HNA, SCXRD reveals a monoclinic crystal system (space group P2₁/c) with oxo tautomer dominance (N–H and C=O bonds) .
  • FT-IR spectroscopy : Identifies tautomeric forms via characteristic N–H (2500–3300 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretching frequencies .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (MW 173.56 g/mol) and fragmentation patterns.

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRUTPHSBQWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344795
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54127-63-8
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-hydroxynicotinic Acid
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Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy nicotinic acid (0.500 g, 3.59 mmol, TCI) in MeCN (20 mL), was added N-chlorosuccinimide (0.436 mL, 5.39 mmol, Aldrich). The resulting mixture was then heated at 80° C. for 72 h. A white precipitate was present. The mixture was filtered and the white solid was washed with EtOAc (2×1 mL) and dried in vacuo to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 174,176 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.436 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-6-hydroxynicotinic acid
5-Chloro-6-hydroxynicotinic acid
5-Chloro-6-hydroxynicotinic acid
5-Chloro-6-hydroxynicotinic acid
5-Chloro-6-hydroxynicotinic acid
5-Chloro-6-hydroxynicotinic acid

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